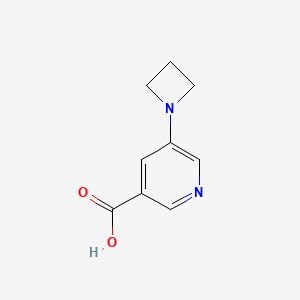

5-(Azetidin-1-yl)nicotinsäure

Übersicht

Beschreibung

Physical And Chemical Properties Analysis

ANIC is highly soluble in water and polar solvents like ethanol, methanol, and acetic acid. It has a melting point of 156-157°C and a boiling point of 387°C.Wissenschaftliche Forschungsanwendungen

Pharmakologie: Antidepressiva-Forschung

5-(Azetidin-1-yl)nicotinsäure: wurde aufgrund seiner Aktivität an nikotinischen Acetylcholinrezeptoren (nAChRs) auf seine potenzielle Verwendung bei der Behandlung von Depressionen untersucht. Es zeigt eine hohe Potenz und Selektivität für alpha4beta2-nAChRs, die an den neurochemischen Wegen der Nikotinabhängigkeit und der Linderung von Depressionen beteiligt sind .

Neurowissenschaften: Kognitive Funktion und Störungen

In den Neurowissenschaften deutet der Einfluss dieser Verbindung auf nAChRs auf potenzielle Anwendungen beim Verständnis und der Behandlung kognitiver Dysfunktionen hin. nAChRs sind an Aufmerksamkeit, Lernen und Gedächtnis beteiligt und stellen damit therapeutische Ziele für neurodegenerative und psychiatrische Erkrankungen dar .

Biochemie: Polymersynthese

Biochemisch sind Azetidinderivate wie this compound Bausteine für Polyamine durch Ringöffnungspolymerisation. Dieser Prozess ist wichtig für die Herstellung von Polymeren mit Anwendungen, die von antibakteriellen Beschichtungen bis zur Gen-Transfektion reichen .

Materialwissenschaft: Industrielle Synthese

In der Materialwissenschaft sind Nicotinsäurederivate entscheidend für grüne Chemieansätze in der industriellen Synthese. Sie werden wegen ihrer ökologischen Produktionsmethoden und ihres Potenzials zur Herstellung umweltfreundlicher Materialien gesucht .

Chemieingenieurwesen: Prozessoptimierung

Chemieingenieure konzentrieren sich auf die Optimierung der Synthese und Anwendung von Verbindungen wie this compound. Sie zielen darauf ab, Fertigungsprozesse zu verbessern, Ausbeuten zu steigern und die Umweltbelastung zu reduzieren, was mit den Prinzipien der grünen Chemie übereinstimmt .

Umweltwissenschaften: Bioremediation

Umweltwissenschaftler untersuchen die Verwendung von Nicotinsäurederivaten in der Bioremediation. Die Abbauwege von Nikotin und seinen Derivaten, darunter this compound, sind von Interesse für die Entgiftung von Tabakabfällen und anderen Schadstoffen .

Wirkmechanismus

Target of Action

5-(Azetidin-1-yl)nicotinic acid, also known as AZA, is a derivative of nicotinic acid and contains an azetidine ring. The primary targets of 5-(Azetidin-1-yl)nicotinic acid are the α4β2-nicotinic acetylcholine receptors (nAChRs) . These receptors are a family of ligand-gated ion channels that are ubiquitously distributed in the central and peripheral nervous systems .

Mode of Action

The mode of action of 5-(Azetidin-1-yl)nicotinic acid involves its interaction with its primary targets, the α4β2-nicotinic acetylcholine receptors . There is evidence from clinical and preclinical studies supporting the notion that antagonism or partial agonism of these receptors, particularly the α4β2-containing subunits, could lead to antidepressant-like effects in vivo .

Biochemical Pathways

The biochemical pathways affected by 5-(Azetidin-1-yl)nicotinic acid are related to the metabolism of nicotine . A pyridine ring of nicotine and related alkaloids is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions . The disubstituted pyridine 2,5-dihydroxypyridine can be chemically catalyzed into 5-aminolevulinic acid, which is applied as a universal precursor for porphyrins, herbicides, and plant growth hormones as well as cancer therapy .

Result of Action

The molecular and cellular effects of 5-(Azetidin-1-yl)nicotinic acid’s action are primarily related to its antidepressant-like effects . The compound has profound and high potency antidepressant-like effects in the forced swim test . The net action of prolonged exposure to 5-(Azetidin-1-yl)nicotinic acid, as for nicotine, seems to be a selective decrease in α4β2-nAChR function .

Safety and Hazards

Zukünftige Richtungen

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The most recent advances, trends, and future directions in the synthesis, reactivity, and application of azetidines have been reviewed, with a focus on using azetidines as motifs in drug discovery, polymerization, and chiral templates .

Biochemische Analyse

Biochemical Properties

5-(Azetidin-1-yl)nicotinic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with nicotinic acetylcholine receptors (nAChRs), specifically the alpha4beta2 subtype . These interactions are characterized by partial agonism, which means that 5-(Azetidin-1-yl)nicotinic acid can activate the receptor but not to its full potential. This partial activation can lead to desensitization of the receptor over time, reducing its responsiveness to other stimuli .

Cellular Effects

The effects of 5-(Azetidin-1-yl)nicotinic acid on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involving nicotinic acetylcholine receptors. By interacting with these receptors, 5-(Azetidin-1-yl)nicotinic acid can modulate gene expression and cellular metabolism . For instance, it has been shown to affect the expression of genes involved in lipid metabolism and inflammatory responses . Additionally, this compound can alter cellular energy metabolism by influencing the activity of enzymes involved in the NAD+ biosynthesis pathway .

Molecular Mechanism

At the molecular level, 5-(Azetidin-1-yl)nicotinic acid exerts its effects through several mechanisms. It binds to nicotinic acetylcholine receptors, leading to partial agonism and subsequent desensitization . This binding can inhibit the receptor’s function, reducing its responsiveness to other agonists. Furthermore, 5-(Azetidin-1-yl)nicotinic acid can influence gene expression by activating transcription factors such as FOXO1, which plays a role in regulating metabolic and stress response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Azetidin-1-yl)nicotinic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 5-(Azetidin-1-yl)nicotinic acid can lead to sustained desensitization of nicotinic acetylcholine receptors, reducing their activity over time . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency in long-term studies .

Dosage Effects in Animal Models

The effects of 5-(Azetidin-1-yl)nicotinic acid vary with different dosages in animal models. At lower doses, the compound can act as a partial agonist of nicotinic acetylcholine receptors, leading to mild modulation of receptor activity . At higher doses, it can cause significant desensitization and inhibition of receptor function, potentially leading to adverse effects . Studies have also indicated that high doses of 5-(Azetidin-1-yl)nicotinic acid can result in toxic effects, including liver toxicity and gastrointestinal distress .

Metabolic Pathways

5-(Azetidin-1-yl)nicotinic acid is involved in several metabolic pathways, particularly those related to NAD+ biosynthesis. The compound can influence the activity of enzymes such as nicotinamide mononucleotide adenylyltransferase (NMNAT), which plays a crucial role in NAD+ synthesis . By modulating the activity of these enzymes, 5-(Azetidin-1-yl)nicotinic acid can affect metabolic flux and the levels of key metabolites involved in cellular energy metabolism .

Transport and Distribution

The transport and distribution of 5-(Azetidin-1-yl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can interact with nicotinic acid transporters, facilitating its uptake into cells . Once inside the cell, 5-(Azetidin-1-yl)nicotinic acid can be distributed to various cellular compartments, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 5-(Azetidin-1-yl)nicotinic acid is an important factor in determining its activity and function. The compound can be localized to specific cellular compartments, such as the mitochondria and nucleus, where it can influence key biochemical processes . Additionally, post-translational modifications and targeting signals can direct 5-(Azetidin-1-yl)nicotinic acid to specific organelles, enhancing its efficacy in modulating cellular functions .

Eigenschaften

IUPAC Name |

5-(azetidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)7-4-8(6-10-5-7)11-2-1-3-11/h4-6H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJMFEWZROQBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CN=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060032-47-3 | |

| Record name | 5-(azetidin-1-yl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

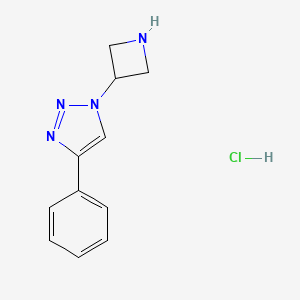

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

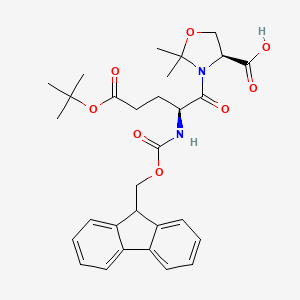

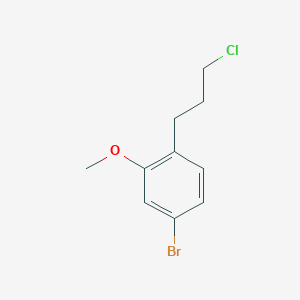

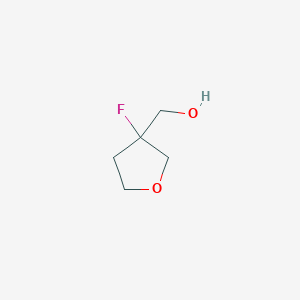

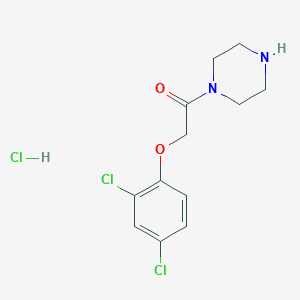

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1448546.png)

![1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1448547.png)

![3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid](/img/structure/B1448557.png)